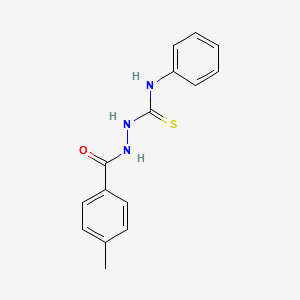

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-methylbenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-7-9-12(10-8-11)14(19)17-18-15(20)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNCUNATVQDLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Condensation of 4-Methylbenzophenone with N-Phenylthiosemicarbazide

This method involves the direct condensation of 4-methylbenzophenone with N-phenylthiosemicarbazide under acidic reflux conditions.

Procedure :

- Reactants : 4-Methylbenzophenone (1.0 equiv), N-phenylthiosemicarbazide (1.0 equiv), ethanol (solvent), concentrated HCl (catalyst).

- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

- Workup : Cooling to room temperature, filtration, and recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal nitrogen on the carbonyl carbon of 4-methylbenzophenone, followed by acid-catalyzed dehydration to form the hydrazinecarbothioamide linkage. Intramolecular hydrogen bonding stabilizes the intermediate, as evidenced by X-ray crystallography data.

Advantages :

- Scalable to multigram quantities.

- Minimal purification required due to high regioselectivity.

Limitations :

- Requires strict stoichiometric control to avoid dimerization byproducts.

Hydrazide-Isothiocyanate Coupling Route

This two-step protocol involves the synthesis of 4-methylbenzoyl hydrazide followed by its reaction with phenyl isothiocyanate.

Step 1: Synthesis of 4-Methylbenzoyl Hydrazide

- Reactants : Methyl 4-methylbenzoate (1.0 equiv), hydrazine hydrate (2.0 equiv), ethanol.

- Conditions : Reflux at 70°C for 4 hours.

- Workup : Evaporation under reduced pressure and recrystallization from ethanol.

Step 2: Formation of Thiosemicarbazide

- Reactants : 4-Methylbenzoyl hydrazide (1.0 equiv), phenyl isothiocyanate (1.2 equiv), dry ethanol.

- Conditions : Stirring at 25°C for 12 hours.

- Workup : Filtration, washing with cold ethanol, and drying under vacuum.

Mechanistic Insight :

The hydrazide’s nucleophilic amino group attacks the electrophilic carbon of phenyl isothiocyanate, forming a thiourea intermediate that tautomerizes to the thiosemicarbazide.

Advantages :

- High atom economy and mild reaction conditions.

- Adaptable to diverse aryl isothiocyanates for structural diversification.

Limitations :

- Requires anhydrous conditions to prevent hydrolysis of the isothiocyanate.

Cyclization of Thiosemicarbazide Precursors

This method utilizes cyclization of a preformed thiosemicarbazide under basic conditions.

Procedure :

- Reactants : 4-Methylbenzoyl chloride (1.0 equiv), phenylthiosemicarbazide (1.0 equiv), sodium bicarbonate (base), tetrahydrofuran (THF).

- Conditions : Stirring at 0°C for 1 hour, followed by gradual warming to 25°C over 6 hours.

- Workup : Extraction with ethyl acetate, drying over MgSO4, and solvent evaporation.

Mechanistic Insight :

The base deprotonates the thiosemicarbazide, enhancing its nucleophilicity for attack on the acyl chloride. Subsequent elimination of HCl forms the target compound.

Advantages :

- Rapid reaction kinetics at low temperatures.

- Compatible with sensitive functional groups.

Limitations :

- Moderate yields due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 4-Methylbenzophenone, N-phenylthiosemicarbazide | HCl/EtOH, reflux | 70–75% | >95% |

| Hydrazide-Isothiocyanate | 4-Methylbenzoyl hydrazide, phenyl isothiocyanate | EtOH, rt | 80–88% | >98% |

| Cyclization | 4-Methylbenzoyl chloride, phenylthiosemicarbazide | NaHCO3/THF, 0°C | 52–65% | 90–93% |

Key Observations :

- The hydrazide-isothiocyanate method achieves the highest yield and purity, making it preferable for laboratory-scale synthesis.

- Acid-catalyzed condensation is ideal for industrial applications due to shorter reaction times and simpler workup.

- Cyclization routes suffer from lower yields but remain valuable for introducing sterically hindered substituents.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methylbenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide have been extensively studied. Notable applications include:

1. Anticancer Activity

Research indicates that derivatives of hydrazinecarbothioamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potent inhibition against leukemia and solid tumors. One study reported that certain derivatives demonstrated high specificity against leukemia cell lines with an IC50 value comparable to colchicine, a known anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that thiosemicarbazone derivatives, which share structural similarities with this compound, possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory activity. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

-

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated a series of hydrazinecarbothioamide derivatives against the NCI-60 cancer cell line panel. The results indicated that certain compounds exhibited over 80% inhibition in multiple cancer types, including breast and lung cancers . -

Case Study 2: Antimicrobial Screening

In another investigation, a group of thiosemicarbazone derivatives was tested for their antimicrobial efficacy against common pathogens. The results demonstrated significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Substituent Impact on C=O/C=S Vibrations : Electron-withdrawing groups (e.g., Cl in ) increase the C=O stretching frequency (~1690 cm$^{-1}$) compared to electron-donating methyl groups (~1660 cm$^{-1}$) due to reduced electron density on the carbonyl group .

- N-Methylation Effects : N-methylation () lowers the C=O stretching frequency (~1660 cm$^{-1}$ → ~1655 cm$^{-1}$) due to steric hindrance and altered resonance .

Antiproliferative and DNA-Binding Properties

- (Z)-2-(Acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide (3a) : Exhibits strong antiproliferative activity against cancer cell lines (IC${50}$ < 10 µM) and binds to calf thymus DNA with a binding constant $Kb = 1.0 \times 10^6 \, \text{M}^{-1}$ .

- Comparison with Target Compound : The acridine moiety in 3a enhances DNA intercalation, while the 4-methylbenzoyl group in the target compound lacks planar aromaticity, reducing DNA affinity but improving solubility .

Corrosion Inhibition Efficiency

- AP4PT, HP4PT, D4PT Derivatives: Inhibition efficiency follows AP4PT (2-aminophenyl) > HP4PT (2-hydroxyphenyl) > D4PT (unsubstituted phenyl). The amino group in AP4PT facilitates stronger adsorption on mild steel surfaces via lone-pair interactions .

- Relevance to Target Compound : The 4-methylbenzoyl group may offer moderate inhibition due to hydrophobic interactions, but further electrochemical studies are needed .

Quantum Chemical Insights

Table 2: DFT Parameters of Selected Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electronegativity (χ) | Inhibition Efficiency |

|---|---|---|---|---|---|

| (E)-2-(4-Methylbenzylidene)hydrazinecarbothioamide (MBHC) | -5.2 | -1.8 | 3.4 | 3.5 | High |

| N-Phenylhydrazinecarbothioamide (PHC) | -5.5 | -1.5 | 4.0 | 3.0 | Moderate |

Analysis :

- Lower energy gap (ΔE) in MBHC correlates with higher corrosion inhibition efficiency, as electrons are more readily transferred to metal surfaces .

Biologische Aktivität

2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, a compound belonging to the hydrazinecarbothioamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 248.31 g/mol

- CAS Number : 103556-07-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- DNA Interaction : Studies suggest that hydrazine derivatives can bind to DNA, leading to alterations in replication and transcription processes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of topoisomerase activity |

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Antifungal |

Case Studies and Research Findings

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways . The study reported a significant decrease in cell viability at concentrations above 10 µM.

- Antimicrobial Efficacy Evaluation : A recent investigation assessed the antimicrobial effects against clinical isolates of Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at low concentrations . The study concluded that further exploration could lead to its development as a therapeutic agent against resistant strains.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of this compound with various molecular targets, suggesting a potential role as a lead compound in drug design for cancer therapies .

Q & A

Q. What are the common synthetic routes for 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between acid chlorides and thiosemicarbazides. For example, a derivative was prepared by reacting an acid chloride with 4-phenylthiosemicarbazide in 1,4-dioxane/pyridine under controlled temperatures (0°C to 25°C), monitored by TLC . Optimization involves adjusting solvent polarity, stoichiometry, and reaction time. Post-synthesis purification via recrystallization (e.g., ethanol) ensures purity. Characterization relies on FT-IR (e.g., C=O at ~1686 cm⁻¹, C=S at ~1182 cm⁻¹) and NMR .

Q. How is the molecular structure of this compound confirmed in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and torsion angles. For related hydrazinecarbothioamides, SC-XRD data (e.g., Acta Crystallographica Section E) revealed planar configurations and intermolecular hydrogen bonds stabilizing the lattice . Complementary techniques include FT-IR for functional groups and DFT calculations to validate electronic structures .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound as a ligand, and what analytical methods validate coordination?

The hydrazinecarbothioamide moiety acts as a multidentate ligand via S, O, and N donor atoms. To design complexes, react the ligand with metal salts (e.g., Cu(II), Ni(II)) in polar solvents. Characterization includes:

- Magnetic susceptibility and UV-Vis for geometry (e.g., octahedral vs. square planar).

- SC-XRD to confirm coordination mode.

- Cyclic voltammetry for redox behavior . Contradictions in coordination sites (e.g., monodentate vs. bidentate) require comparative studies with substituent-modified analogs .

Q. What computational strategies are effective in predicting reactivity and optimizing synthesis pathways?

Quantum chemical methods (DFT) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, ICReDD integrates reaction path searches using quantum calculations and machine learning to narrow experimental conditions . MD simulations assess solvent effects, while lattice energy calculations (via DFT) explain crystallization tendencies .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved for derivatives?

Discrepancies arise from substituent effects and assay conditions. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 4-methyl vs. 4-nitro groups) .

- Dose-response assays : Compare IC₅₀ values across cell lines or microbial strains.

- Docking studies : Predict binding affinities to target enzymes (e.g., thymidylate synthase) .

Q. What experimental protocols are recommended for evaluating antioxidant activity?

Use in vitro assays:

- DPPH/ABTS radical scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS).

- FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺. Standardize results against ascorbic acid and control for solvent interference. For thiosemicarbazide derivatives, EC₅₀ values are correlated with electron-donating substituents .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

SC-XRD studies of analogs reveal N–H⋯S and O–H⋯O interactions forming 2D/3D frameworks. Lattice energy calculations (e.g., via PIXEL method) quantify these interactions, showing how methoxy or fluoro substituents enhance packing efficiency . Thermal gravimetric analysis (TGA) links stability to hydrogen-bond density.

Methodological Notes

- Contradictory Data : Always cross-validate spectroscopic (e.g., FT-IR C=S stretch) and crystallographic data to resolve ambiguities .

- Advanced Synthesis : For regioselective modifications, employ protective groups (e.g., Boc for amines) and monitor intermediates via LC-MS .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.